1,3-Dipropylpyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
59245-41-9 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1,3-dipropylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-6-11-8-5-9(13)12(7-4-2)10(11)14/h5,8H,3-4,6-7H2,1-2H3 |
InChI Key |
PNRJQLATJPYJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=O)N(C1=O)CCC |
Origin of Product |
United States |
Preparation Methods
Pyrimidine-2,4-diones constitute a critical scaffold in drug discovery due to their structural similarity to nucleic acid bases and their ability to modulate biological targets such as cyclooxygenases and phosphodiesterases. The introduction of alkyl groups at the N1 and N3 positions enhances lipophilicity and metabolic stability, making 1,3-dialkyl derivatives like 1,3-dipropylpyrimidine-2,4(1H,3H)-dione valuable for anti-inflammatory and antiviral applications. Early synthetic routes relied on multi-step alkylation of uracil, but modern approaches prioritize atom economy and regioselectivity.
Conventional Alkylation Strategies for N1,N3-Dialkylation
Direct Alkylation of Uracil with Propyl Halides
The most straightforward method involves the sequential alkylation of uracil using propyl halides under basic conditions. In a typical procedure:
- Uracil (1 equiv) is suspended in anhydrous dimethylformamide (DMF).
- Sodium hydride (2.2 equiv) is added at 0°C to deprotonate the N1 and N3 positions.
- 1-Bromopropane (2.2 equiv) is introduced dropwise, and the mixture is stirred at 80°C for 12–16 hours.
- The product is isolated via aqueous workup and recrystallized from ethanol.
This method yields 1,3-dipropylpyrimidine-2,4(1H,3H)-dione in ~65% purity, with challenges arising from over-alkylation and solvent contamination.
Table 1: Optimization of Reaction Conditions for Direct Alkylation
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Base | NaH, K2CO3, NaOH | NaH | +32% |
| Solvent | DMF, THF, DMSO | DMF | +28% |
| Temperature (°C) | 60–100 | 80 | +15% |
| Reaction Time (h) | 8–24 | 16 | +10% |
Microwave-Assisted Alkylation
Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves:
- Combining uracil, 1-bromopropane, and tetrabutylammonium bromide (TBAB) in DMF.
- Irradiating at 120°C for 30 minutes under 300 W power.
- Isolating the product via column chromatography (hexane:ethyl acetate, 3:1).
This approach achieves 89% yield with >95% purity, as confirmed by HPLC.
Cyclocondensation of Propyl Urea Derivatives
Synthesis from Di-Propyl Urea and Cyanoacetic Acid
A high-yielding alternative involves the cyclization of di-propyl urea with cyanoacetic acid in acetic anhydride:
Procedure:
- Di-propyl urea (0.1 mol) and cyanoacetic acid (0.12 mol) are dissolved in acetic anhydride (40 mL).
- The mixture is heated at 80°C for 2 hours, forming a cyclized intermediate.
- The reaction is quenched with ice-cold water, and the pH is adjusted to 10–12 using 70% NaOH.
- The precipitate is filtered, washed, and recrystallized from ethanol to yield 1,3-dipropylpyrimidine-2,4(1H,3H)-dione (77% yield).
Table 2: Spectral Data for 1,3-Dipropylpyrimidine-2,4(1H,3H)-dione
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 3.72 (t, J = 7.2 Hz, 4H, N-CH2), 1.42–1.55 (m, 4H, CH2), 0.84 (t, J = 7.2 Hz, 6H, CH3) |
| 13C NMR (100 MHz, DMSO-d6) | δ 161.38 (C4=O), 151.45 (C2=O), 75.30 (C5), 40.30 (N-CH2), 20.50 (CH2), 11.10 (CH3) |
| IR (KBr) | ν 3400 cm⁻¹ (NH), 1702 cm⁻¹ (C=O), 1645 cm⁻¹ (C=O) |
Mechanochemical Synthesis via Ball Milling
Solid-state mechanochemistry offers a solvent-free route:
- Uracil (1 equiv) , 1-bromopropane (2.2 equiv) , and K2CO3 (2.5 equiv) are loaded into a ball mill.
- Milling at 30 Hz for 2 hours induces alkylation.
- The crude product is washed with water and dried.
This method achieves 82% yield with minimal waste, though scalability remains a challenge.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Direct Alkylation | 65 | 85 | 16 h | Low |
| Microwave-Assisted | 89 | 95 | 0.5 h | Moderate |
| Cyclocondensation | 77 | 90 | 2 h | Low |
| Mechanochemical | 82 | 88 | 2 h | Very Low |
The cyclocondensation route balances yield and cost-effectiveness, while microwave-assisted synthesis excels in rapid high-purity production.
Challenges in Purification and Scalability
Despite advances, key hurdles persist:
- Byproduct Formation : Over-alkylation generates tripropyl impurities, necessitating gradient chromatography.
- Solvent Residues : DMF traces in direct alkylation require rigorous azeotropic drying.
- Crystallization Optimization : Ethanol recrystallization yields needle-like crystals prone to solvent inclusion.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the propyl groups or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
1,3-Dipropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,3-Dipropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The dipropyl derivative is more lipophilic than hydroxypropyl or amino-substituted analogs, favoring passive diffusion across biological membranes.
- Synthetic Accessibility : Alkylation with propylene carbonate (for hydroxypropyl) or propargyl groups achieves moderate yields, but dialkylation (e.g., dipropyl) may require optimized conditions .
- Functional Group Impact: Amino or hydroxy groups (e.g., 5,6-diamino or 2-hydroxypropyl derivatives) introduce hydrogen-bonding capacity, which could enhance target affinity but reduce BBB permeability compared to nonpolar propyl groups .
Q & A
Q. What are the standard synthetic routes for 1,3-Dipropylpyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via alkylation of pyrimidine-2,4(1H,3H)-dione derivatives using propyl halides under basic conditions. A common method involves reacting 6-hydrazinyl precursors with isatin in acetic acid under reflux, followed by alkylation with propyl iodide in the presence of potassium carbonate in DMF. For example, alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with propyl iodide yields 1,3-dipropyl derivatives in 40–53% yields .
Q. What analytical techniques are used to characterize 1,3-Dipropylpyrimidine-2,4(1H,3H)-dione?
Key methods include:
- 1H NMR : Peaks at δ 1.19–1.24 ppm (triplet, J = 7.0 Hz) confirm propyl groups, while aromatic protons appear at δ 6.0–8.0 ppm .
- LCMS : Molecular ion peaks (e.g., [M+H]+ at m/z 196.2) validate molecular weight .
- Melting Point : Crystalline derivatives exhibit sharp melting points (e.g., 154–187°C) to confirm purity .
Q. How are intermediates purified during synthesis?
Purification often involves recrystallization from ethanol/DMF mixtures (1:3) or column chromatography using C18 columns (100 × 4 mm) with a 25-min analysis cycle .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation?
- Solvent Choice : DMF promotes efficient alkylation compared to acetic acid, reducing side reactions like bis-pyrimidinedione formation .
- Catalyst : Concentrated HCl (70°C) in aqueous conditions selectively yields mono-alkylated products, while excess aldehydes favor bis-product formation .
- Stoichiometry : A 1:1 ratio of uracil to aldehyde minimizes dimerization, as observed in HIV-1 inhibitor syntheses .
Q. How do structural modifications influence biological activity?
- Substituent Effects : A methyl group at position 5 (e.g., 5-methyl-6-thiazole derivatives) enhances binding to targets like eEF-2K, while longer alkyl chains (propyl vs. ethyl) improve lipophilicity and cellular uptake .
- Heterocyclic Additions : Thiazole or phenyl rings at position 6 increase antiviral activity by enhancing π-π stacking with HIV-1 capsid proteins .
Q. What crystallographic data explain the stability of pyrimidine-2,4-dione derivatives?
X-ray structures reveal hydrogen-bonded dimeric networks (N–H···O, O–H···O) that stabilize crystal packing. For example, 6-(trifluoromethyl) derivatives form ring dimers via intermolecular H-bonds, influencing solubility and bioavailability .
Q. How can conflicting NMR data in substituted derivatives be resolved?
Advanced techniques like 2D NMR (COSY, HSQC) distinguish overlapping signals. For thieno[2,3-d]pyrimidine derivatives, HSQC correlations differentiate thiazole (δ 2.6–3.0 ppm) and phenyl protons (δ 7.2–7.6 ppm) .
Q. What strategies address low yields in multi-step syntheses?
- Sequential Alkylation : Prioritize N1-propylation before N3-propylation to reduce steric hindrance .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields in heterocyclic ring formation (e.g., thieno[2,3-d]pyrimidines) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
